1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid
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Overview
Description
1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms.
Preparation Methods
The synthesis of 1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid typically involves the condensation of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using catalysts such as copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions are mild and functional group tolerant, making it a versatile method for producing this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include copper triflate, 1-butyl-3-methylimidazolium hexafluorophosphate, potassium permanganate, and lithium aluminum hydride. The major products formed from these reactions are carboxylic acids, alcohol derivatives, and substituted pyrazole compounds .
Scientific Research Applications
1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of condensed heterocyclic systems and have similar biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds share structural similarities and are used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and carboxyphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-tert-butyl-4-(3-carboxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)17-8-11(12(16-17)14(20)21)9-5-4-6-10(7-9)13(18)19/h4-8H,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCDVMKYUKWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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